HANATOXIN-1 - 170780-00-4

HANATOXIN-1

Catalog Number: EVT-1511626
CAS Number: 170780-00-4
Molecular Formula: C181H264N48O51S6
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Hanatoxin-1 is classified as a gating modifier toxin. It belongs to a broader category of peptide toxins that interact with ion channels, specifically voltage-gated potassium channels. The toxin is synthesized in the venom glands of certain spider species and is utilized as a defense mechanism against predators and as a means to immobilize prey.

Synthesis Analysis

The synthesis of hanatoxin-1 can be achieved through various methods:

  1. Solid-phase peptide synthesis: This method allows for the stepwise assembly of amino acids on a solid support, facilitating the creation of complex peptide structures.
  2. Recombinant DNA technology: By inserting the gene encoding hanatoxin-1 into an expression vector, it can be produced in host cells such as bacteria or yeast, allowing for large-scale production.
  3. Chemical synthesis: Advanced organic synthesis techniques can be employed to assemble the peptide in vitro, although this method may be less common compared to solid-phase techniques.

Technical details regarding the synthesis often involve protecting groups for amino acids during assembly and specific coupling reactions to ensure correct sequence formation.

Molecular Structure Analysis

The molecular structure of hanatoxin-1 has been elucidated using nuclear magnetic resonance spectroscopy. It consists of 35 amino acid residues and features an "inhibitor cystine knot" motif, which is characteristic of many peptide toxins. The structure includes:

  • Two beta-strands: These strands are formed by residues 19-21 and 28-30.
  • Four chain reversals: These structural elements contribute to the stability and functional properties of the toxin.

The three-dimensional structure can be referenced in the Protein Data Bank under entry 1D1H, which provides detailed insights into its spatial conformation and interaction sites with ion channels .

Chemical Reactions Analysis

Hanatoxin-1 primarily engages in non-covalent interactions with voltage-gated potassium channels. Its mechanism involves:

  • Binding to channel surfaces: This binding alters the energetics associated with channel gating without obstructing ion flow directly.
  • Modulation of activation: By stabilizing certain conformational states of the channel, hanatoxin-1 effectively changes how these channels respond to voltage changes.

These reactions are crucial for understanding how hanatoxin-1 can influence neuronal excitability and signal transmission.

Mechanism of Action

The mechanism by which hanatoxin-1 exerts its effects involves several key processes:

  1. Binding to voltage-gated potassium channels: Hanatoxin-1 attaches to specific sites on these channels, particularly affecting their activation thresholds.
  2. Gating modification: Instead of blocking the channel directly, it alters how easily the channel opens in response to membrane potential changes.
  3. Impact on cellular excitability: By modifying channel behavior, hanatoxin-1 can influence neuronal firing rates and synaptic transmission dynamics.

This unique mechanism distinguishes hanatoxin-1 from other toxins that merely block ion flow.

Physical and Chemical Properties Analysis

Hanatoxin-1 exhibits several notable physical and chemical properties:

  • Molecular weight: Approximately 4,000 Da.
  • Solubility: Generally soluble in aqueous solutions, which is typical for peptide toxins.
  • Stability: The structural integrity is maintained under physiological conditions, although it may be sensitive to extreme pH levels or high temperatures.

These properties are essential for its biological activity and potential therapeutic applications.

Applications

Hanatoxin-1 has significant implications in scientific research:

  • Neuroscience research: Its ability to selectively inhibit potassium channels makes it a valuable tool for studying neuronal signaling pathways.
  • Drug development: Insights gained from studying hanatoxin-1 could lead to novel therapeutic agents targeting ion channels involved in various diseases, including neurological disorders.
  • Pharmacological studies: The toxin serves as a model for understanding gating mechanisms in ion channels, aiding in the design of drugs that modulate these pathways.
Structural Characterization of Hanatoxin-1

Primary Sequence Analysis and Disulfide Bond Topology

Hanatoxin-1 (HaTx1) is a 35-amino acid polypeptide toxin isolated from the venom of the Chilean tarantula Grammostola spatulata (synonym Grammostola rosea). Its primary sequence is:Glu-Cys-Arg-Tyr-Leu-Phe-Gly-Gly-Cys-Lys-Thr-Thr-Ser-Asp-Cys-Cys-Lys-His-Leu-Gly-Cys-Lys-Phe-Arg-Asp-Lys-Tyr-Cys-Ala-Trp-Asp-Phe-Thr-Phe-Ser [4] [10]. The molecule has a molecular mass of 4.1 kDa and contains six cysteine residues that form three disulfide bonds with a characteristic Cys1-Cys4, Cys2-Cys5, Cys3-Cys6 connectivity (I-IV, II-V, III-VI in sequential numbering) [1] [2]. This disulfide pattern creates a rigid structural core essential for stability. Residues 1–3 (Glu-Cys-Arg) and 34–35 (Phe-Ser) form flexible N- and C-terminal regions, respectively, while the central segment houses the cystine knot scaffold [1].

Table 1: Primary Structure Features of Hanatoxin-1

PropertyDescription
Amino Acid SequenceECRYLFGGCKTTSDCCKHLGCKFRDKYCAWDFTFS
Molecular Mass4.1 kDa
Cysteine PositionsC2, C9, C15, C16, C22, C28
Disulfide BondsC2-C16 (I-IV), C9-C22 (II-V), C15-C28 (III-VI)
Isoelectric Point (pI)Predicted ~8.5 (basic residues: 4 Lys, 1 Arg, 1 His)

Solution Structure Determination via NMR Spectroscopy

The three-dimensional structure of HaTx1 was solved using two-dimensional nuclear magnetic resonance (NMR) spectroscopy. Key experiments included:

  • Total correlation spectroscopy (TOCSY) and nuclear Overhauser effect spectroscopy (NOESY) at 600 MHz for resonance assignment [1] [8].
  • Distance geometry and dynamical simulated annealing calculations with 384 experimentally derived distance restraints (NOEs) and 28 dihedral angle restraints [1] [2].
  • Disulfide bond verification through analysis of - and - NOE cross-peaks between cysteine residues [1].

The final ensemble of 21 refined structures (PDB ID: 1D1H) exhibits a backbone root-mean-square deviation (RMSD) of 0.48 Å for residues 5–32, indicating high precision in the structured core [2]. The molecule adopts a compact fold dominated by a triple-stranded antiparallel β-sheet (strand I: residues 19–21; strand II: residues 28–30; strand III: residues 5–7) connected by four chain reversals (β-turns) [1] [5].

Table 2: NMR Structural Statistics for Hanatoxin-1 (PDB 1D1H)

ParameterValue
Conformers Calculated100
Conformers Submitted21 (lowest energy)
Backbone RMSD (Res 5–32)0.48 ± 0.14 Å
Distance Restraints384
Dihedral Restraints28
Disulfide Bonds3 (explicitly confirmed via NOEs)

Inhibitor Cystine Knot (ICK) Motif and Structural Homology

HaTx1 belongs to the inhibitor cystine knot (ICK) family, a structural motif characterized by:

  • An embedded ring formed by disulfide bonds I-IV and II-V and their connecting backbone segments.
  • The third disulfide bond (III-VI) threading through this ring to create a "knot" topology [3] [9].
  • A conserved triple-stranded β-sheet stabilized by the knotted disulfide core [3].

This motif confers exceptional stability against thermal denaturation and proteolytic degradation. HaTx1 shares >75% sequence homology with spider toxins SGTx1 (Scodra griseipes) and grammotoxin (Chilobrachys guangxiensis), which also target voltage-gated ion channels [4] [5]. Structurally, it aligns with the ω-toxin-like superfamily of knottins, exhibiting backbone RMSD of 1.5–2.0 Å when superimposed on conotoxin GXIA (ICK+1 motif) and κ-theraphotoxin-Hh1a [8] [9]. The ICK fold is evolutionarily convergent, with animal toxins (spider, scorpion) likely sharing a common ancestor distinct from plant/fungal ICK peptides [6] [9].

Table 3: Structural Homologs of Hanatoxin-1

ToxinSourceSequence IdentityStructural RMSDTarget
SGTx1Scodra griseipes76%0.9 ÅKv2.1, Kv4.2
Guangxitoxin-1Chilobrachys guangxiensis43%1.7 ÅKv2.1
κ-Theraphotoxin-Hh1aHaplopelma hainanum38%2.0 ÅKv4.2
Conotoxin GXIAConus geographus32% (ICK+1 motif)1.8 ÅUnknown

Hydrophobic Patch Architecture and Surface Electrostatic Potential

The functional surface of HaTx1 features a prominent hydrophobic patch formed by residues Leu5, Phe6, Phe23, Trp30, Phe32, and Phe34. This cluster occupies ~35% of the solvent-accessible surface and is surrounded by charged residues (Arg3, Lys10, Lys24, Lys27, Asp26) [1] [4] [7]. Key characteristics include:

  • Membrane Partitioning: The hydrophobic patch embeds into lipid bilayers, positioning Trp30 ~6–8.5 Å from the bilayer center during toxin-channel interactions [7] [10].
  • Electrostatic Steering: Positively charged residues (Arg3, Lys24) form salt bridges with channel residues (e.g., Glu281 in Kv2.1) and hydrogen bonds with lipid head groups, orienting the toxin for binding [7] [10].
  • Binding Groove Complementarity: Mutagenesis studies confirm Phe23 and Trp30 directly contact the S3b helix of Kv2.1's voltage sensor domain, while Arg24 binds Glu281 [4] [7]. This creates a bimodal binding interface where hydrophobic residues anchor the toxin to the channel's transmembrane segments, and charged residues stabilize interactions with extracellular loops.

The amphipathic nature of HaTx1 enables it to bind voltage-sensing domains via a "membrane-access" mechanism, differing from aqueous pore blockers like charybdotoxin [5] [7].

Table 4: Key Functional Residues in Hanatoxin-1

ResidueRoleInteraction Partner (Kv2.1)Effect of Mutation
Phe23Hydrophobic anchorPhe274 (S3b helix)>100-fold ↓ affinity (F23A)
Trp30Membrane insertionLipid bilayer coreAltered membrane partitioning
Arg24Electrostatic interactionGlu281 (S3-S4 linker)>50-fold ↓ affinity (R24A)
Leu5Hydrophobic clusterVal275 (S3b)Altered gating modification

Properties

CAS Number

170780-00-4

Product Name

HANATOXIN-1

Molecular Formula

C181H264N48O51S6

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